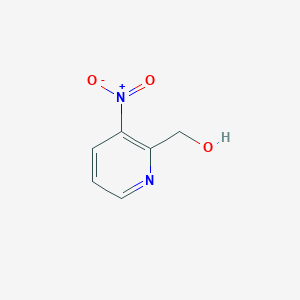

(3-Nitropyridin-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-nitropyridin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c9-4-5-6(8(10)11)2-1-3-7-5/h1-3,9H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYLVVAOSNPCBJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CO)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (3-Nitropyridin-2-yl)methanol (CAS No. 36625-64-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Nitropyridin-2-yl)methanol, bearing the Chemical Abstracts Service (CAS) number 36625-64-6 , is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis.[1] Its strategic placement of a nitro group, a versatile functional handle, and a hydroxymethyl moiety on a pyridine scaffold makes it a valuable precursor for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of its chemical properties, outlines established synthetic routes with detailed experimental protocols, and explores its applications in drug discovery, particularly as a scaffold for developing novel therapeutics. Safety considerations and handling procedures are also detailed to ensure its responsible use in a laboratory setting.

Introduction: The Strategic Importance of a Versatile Building Block

The pyridine ring is a privileged structure in drug design, appearing in numerous approved pharmaceutical agents. The introduction of a nitro group to this scaffold, as seen in this compound, significantly enhances its synthetic utility. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, while the nitro group itself can be readily reduced to an amino group, opening up a vast chemical space for further derivatization.

The adjacent hydroxymethyl group provides a convenient point for extension or modification, allowing for the construction of more complex molecular architectures. This unique combination of functional groups makes this compound a sought-after intermediate in the synthesis of compounds targeting a range of biological pathways. Its derivatives have been explored for their potential as kinase inhibitors, anti-cancer agents, and modulators of various cellular signaling processes.[1]

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 36625-64-6 | ChemicalBook[1] |

| Molecular Formula | C₆H₆N₂O₃ | ChemicalBook[1] |

| Molecular Weight | 154.12 g/mol | ChemicalBook[1] |

| Appearance | Off-white to yellow crystalline powder | AK Scientific, Inc. |

| Melting Point | 88-92 °C | AK Scientific, Inc. |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | General Knowledge |

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be approached through several strategic pathways. A common and reliable method involves the reduction of the corresponding carboxylic acid or its ester derivative. This section details a well-established, two-step synthetic sequence starting from 2-methyl-3-nitropyridine.

Synthetic Workflow Overview

The overall synthetic strategy involves two key transformations: the oxidation of the methyl group of 2-methyl-3-nitropyridine to a carboxylic acid, followed by the reduction of the carboxylic acid to the primary alcohol.

Caption: Synthetic workflow for this compound.

Step 1: Oxidation of 2-Methyl-3-nitropyridine

Causality: The oxidation of the methyl group at the 2-position of the pyridine ring is a critical step to introduce the necessary carboxyl functionality for the subsequent reduction. Strong oxidizing agents are required to overcome the relative stability of the methyl group on the heteroaromatic ring.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-methyl-3-nitropyridine (1 equivalent) in a suitable solvent such as pyridine or a mixture of water and pyridine.

-

Reagent Addition: While stirring, slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄) (2-3 equivalents), in portions to control the exothermic reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitor by TLC).

-

Work-up: Cool the reaction mixture to room temperature and filter to remove manganese dioxide. Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the 3-nitropyridine-2-carboxylic acid.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the crude product, which can be further purified by recrystallization.

Step 2: Reduction of 3-Nitropyridine-2-carboxylic Acid

Causality: The reduction of the carboxylic acid to a primary alcohol requires a powerful reducing agent capable of reducing the carboxyl group without affecting the nitro group. Lithium aluminum hydride (LiAlH₄) is a common choice for this transformation due to its high reactivity.[2][3] Borane complexes, such as BH₃·THF, can also be employed.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: To the stirred suspension, add a solution of 3-nitropyridine-2-carboxylic acid (1 equivalent) in anhydrous THF dropwise at 0 °C. The addition should be slow to control the evolution of hydrogen gas.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a few hours until the reaction is complete (monitor by TLC).

-

Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Purification: Filter the resulting aluminum salts and wash the filter cake with THF. Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound. The product can be further purified by column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized through acylation, alkylation, or sulfonylation reactions. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution.

Role as a Precursor for Kinase Inhibitors

The pyridine core is a common feature in many kinase inhibitors. By elaborating the functional groups of this compound, medicinal chemists can design and synthesize novel compounds that target the ATP-binding site of various kinases implicated in cancer and inflammatory diseases.

Scaffold for Novel Anti-Cancer Agents

Derivatives of 3-nitropyridine have been investigated as microtubule-targeting agents, a class of anti-cancer drugs that interfere with cell division.[2] The structural features of this compound provide a starting point for the synthesis of analogues with potent anti-proliferative activity against a broad range of cancer cell lines.

Building Block for Modulators of Cellular Signaling

The ability to introduce diverse functional groups onto the this compound scaffold allows for the exploration of structure-activity relationships (SAR) in the development of modulators for various signaling pathways. This includes the synthesis of compounds that can potentially target G-protein coupled receptors (GPCRs), ion channels, and other important classes of drug targets.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS No. 36625-64-6) is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique combination of a reactive nitro group and a modifiable hydroxymethyl group on a pyridine core provides a powerful platform for the design and synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and safe handling is crucial for unlocking its full potential in the pursuit of new drug discoveries.

References

An In-depth Technical Guide to the Chemical Properties of (3-Nitropyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Nitropyridin-2-yl)methanol, a substituted pyridine derivative, presents a unique combination of functional groups that make it a molecule of significant interest in medicinal chemistry and organic synthesis. The presence of a nitro group, a hydroxyl group, and a pyridine ring offers multiple avenues for chemical modification and participation in various biological interactions. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, reactivity, and potential applications of this compound, serving as a vital resource for researchers engaged in drug discovery and development.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, with the pyridine scaffold being a prevalent feature in numerous approved drugs. The electronic properties of the pyridine ring, coupled with the diverse functionalities that can be introduced, allow for the fine-tuning of a molecule's pharmacological profile. This compound (CAS No. 36625-64-6) is a particularly noteworthy example, incorporating a strongly electron-withdrawing nitro group and a versatile hydroxymethyl substituent on the pyridine core. This arrangement of functional groups suggests a rich and varied chemical reactivity, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its basic properties can be inferred from supplier information and comparison with related structures.

| Property | Value | Source |

| CAS Number | 36625-64-6 | [1][2][3] |

| Molecular Formula | C₆H₆N₂O₃ | [4] |

| Molecular Weight | 154.12 g/mol | [4] |

| Appearance | Not explicitly stated, likely a solid | - |

| Melting Point | Not available | [4] |

| Boiling Point | Not available | [4] |

| Solubility | Not available | [4] |

Synthesis of this compound

Proposed Synthetic Pathway: Reduction of a Carboxylic Acid Precursor

A highly plausible route to this compound involves the selective reduction of 3-nitropyridine-2-carboxylic acid. The nitro group is generally stable to certain reducing agents that can effectively convert a carboxylic acid to a primary alcohol.

Workflow Diagram:

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-nitropyridine-2-carboxylic acid in anhydrous tetrahydrofuran (THF).

-

Reduction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of a suitable reducing agent, such as borane-THF complex (BH₃·THF), dropwise to the stirred solution.[5][6] The choice of reducing agent is critical to avoid the reduction of the nitro group.[6]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching and Work-up: Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of methanol, followed by water.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Chemical Reactivity and Transformations

The chemical behavior of this compound is dictated by its three key functional groups: the nitro group, the hydroxymethyl group, and the pyridine ring.

Reactions of the Hydroxymethyl Group

-

Oxidation: The primary alcohol functionality can be oxidized to the corresponding aldehyde, 3-nitropyridine-2-carboxaldehyde, or further to the carboxylic acid, 3-nitropyridine-2-carboxylic acid, using appropriate oxidizing agents. The choice of oxidant will determine the extent of the oxidation.

-

Esterification and Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) and etherification with alkyl halides under basic conditions.

Reactions of the Nitro Group

-

Reduction: The nitro group is susceptible to reduction to an amino group, yielding (3-aminopyridin-2-yl)methanol. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl).[7] The choice of reducing conditions must be made carefully to avoid side reactions involving the hydroxymethyl group.

Reactions involving the Pyridine Ring

-

Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group at the 3-position activates the pyridine ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

Reactivity Overview Diagram:

Caption: Key reactive pathways of this compound.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of this compound.

-

¹H NMR Spectroscopy: A proton NMR spectrum for this compound is available.[8] The spectrum is expected to show characteristic signals for the pyridine ring protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the nitro and hydroxymethyl substituents.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments in the molecule. The carbon atom attached to the nitro group is expected to be significantly deshielded.

-

Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern could provide structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and methylene groups, and strong asymmetric and symmetric stretches for the N-O bonds of the nitro group.

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented, its structure suggests significant potential as a versatile intermediate in several areas of research and development.

-

Medicinal Chemistry: As a building block, it can be used to synthesize a library of compounds for screening against various biological targets. The ability to independently modify the hydroxyl and nitro groups allows for the systematic exploration of structure-activity relationships. The introduction of a nitropyridine moiety can influence a molecule's pharmacokinetic and pharmacodynamic properties.

-

Organic Synthesis: The compound serves as a valuable starting material for the synthesis of more complex heterocyclic systems. The reactivity of its functional groups allows for its incorporation into a wide range of molecular scaffolds. For instance, the amino derivative obtained from the reduction of the nitro group is a useful precursor for the synthesis of fused heterocyclic compounds.[9]

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. According to the safety data sheet from AK Scientific, the compound is classified as a skin and eye irritant and may cause respiratory irritation.[4]

Hazard Statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Conclusion

This compound is a chemical entity with considerable potential for applications in synthetic and medicinal chemistry. Its trifunctional nature provides a platform for diverse chemical transformations, enabling the creation of novel and complex molecular architectures. While detailed experimental data on this specific compound remains somewhat limited in the public domain, this guide has consolidated the available information and provided a framework for its synthesis, reactivity, and potential uses. Further research into the properties and applications of this compound is warranted and is likely to uncover new opportunities for its use in the development of innovative chemical and pharmaceutical products.

References

- 1. This compound | 36625-64-6 [chemicalbook.com]

- 2. CAS: 36625-64-6 | CymitQuimica [cymitquimica.com]

- 3. 36625-64-6 this compound AKSci 4749AJ [aksci.com]

- 4. aksci.com [aksci.com]

- 5. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 8. This compound(36625-64-6) 1H NMR spectrum [chemicalbook.com]

- 9. Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

(3-Nitropyridin-2-yl)methanol spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of (3-Nitropyridin-2-yl)methanol

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles, experimental protocols, and detailed interpretation of the spectral data, ensuring a thorough understanding of the molecule's structural features.

Introduction: The Molecular Blueprint of this compound

This compound (CAS: 36625-64-6, Molecular Formula: C₆H₆N₂O₃, Molecular Weight: 154.12 g/mol ) is a substituted pyridine derivative.[1][2] Such nitro-substituted heteroaromatic alcohols are valuable intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and fine chemicals.[3] The precise placement of the nitro (-NO₂) and methanol (-CH₂OH) groups on the pyridine ring dictates its reactivity and potential applications.

Accurate structural elucidation and purity assessment are non-negotiable in scientific research and development. Spectroscopic techniques provide the necessary tools to create a detailed molecular "fingerprint." This guide explains how NMR reveals the connectivity of atoms, IR identifies the functional groups present, and MS determines the molecular weight and fragmentation patterns, collectively confirming the identity and integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei.

Proton (¹H) NMR Spectroscopy

Principle of the Technique ¹H NMR spectroscopy exploits the magnetic properties of hydrogen nuclei. When placed in a strong magnetic field, these nuclei align in specific spin states. Irradiation with radiofrequency energy causes transitions between these states, and the resonance frequency is recorded. This frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment, providing invaluable information about the structure.

Experimental Protocol: Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons like the hydroxyl (-OH) proton.[4]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to calibrate the chemical shift scale to 0 ppm.

-

Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.[5]

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction, and integration of the signals.

Figure 1: Experimental workflow for ¹H NMR spectroscopy.

Data Interpretation and Predicted Spectrum The ¹H NMR spectrum of this compound is expected to show distinct signals for the three aromatic protons on the pyridine ring, the methylene protons of the methanol group, and the hydroxyl proton. The electron-withdrawing nature of the nitro group and the pyridine nitrogen significantly deshields the ring protons, shifting them downfield.[6][7]

-

Pyridine Ring Protons (H-4, H-5, H-6): These protons will appear in the aromatic region (typically δ 7.0-9.5 ppm).

-

H-6: Being adjacent to the ring nitrogen, this proton is expected to be the most deshielded. It should appear as a doublet of doublets (dd) due to coupling with H-5 and H-4.

-

H-4: This proton is ortho to the electron-withdrawing nitro group and will also be significantly deshielded, appearing as a doublet of doublets (dd).

-

H-5: This proton will appear as a doublet of doublets (dd), coupled to both H-4 and H-6.

-

-

Methylene Protons (-CH₂OH): These two protons are adjacent to the hydroxyl group and the aromatic ring. They are expected to appear as a singlet around δ 4.5-5.0 ppm. In the presence of trace acid or water, coupling to the -OH proton may not be observed.

-

Hydroxyl Proton (-OH): This proton is exchangeable, and its signal is often broad. Its chemical shift is concentration and solvent-dependent but typically appears between δ 3.0-6.0 ppm.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.8 - 9.0 | dd | 1H | H-6 |

| ~8.4 - 8.6 | dd | 1H | H-4 |

| ~7.6 - 7.8 | dd | 1H | H-5 |

| ~5.5 - 6.0 | t (broad) | 1H | -OH |

| ~4.8 - 5.0 | d | 2H | -CH₂- |

Carbon-¹³ (¹³C) NMR Spectroscopy

Principle of the Technique ¹³C NMR spectroscopy operates on the same principles as ¹H NMR but observes the ¹³C isotope. Due to the low natural abundance of ¹³C (~1.1%), the signals are much weaker. Spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. The chemical shift range is much larger than for protons (~0-220 ppm), which minimizes signal overlap.[8]

Experimental Protocol: Data Acquisition The sample preparation and instrumentation are identical to those for ¹H NMR. The acquisition parameters are adjusted for the lower sensitivity and wider spectral width of ¹³C nuclei. A proton-decoupled pulse sequence is standard.

Figure 2: Experimental workflow for ¹³C NMR spectroscopy.

Data Interpretation and Predicted Spectrum The spectrum should display six distinct signals: five for the aromatic carbons and one for the methylene carbon.

-

Aromatic Carbons (C-2, C-3, C-4, C-5, C-6): The chemical shifts are influenced by the ring nitrogen and the nitro group.

-

C-2 & C-6: Carbons adjacent to the electronegative nitrogen atom are typically deshielded and appear downfield (δ ~150 ppm).[9] C-2, bearing the methanol group, will be shifted further.

-

C-3 & C-4: These carbons are directly influenced by the strongly electron-withdrawing nitro group, leading to significant downfield shifts.[8]

-

C-5: This carbon is expected to be the most upfield of the aromatic signals.

-

-

Methylene Carbon (-CH₂OH): The carbon of the methanol group, being an sp³ carbon attached to an oxygen, will appear upfield relative to the aromatic carbons, typically in the range of δ 60-70 ppm.[10][11]

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~155 - 160 | C-2 |

| ~150 - 155 | C-6 |

| ~145 - 150 | C-3 |

| ~135 - 140 | C-4 |

| ~120 - 125 | C-5 |

| ~60 - 65 | -CH₂OH |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Principle of the Technique IR spectroscopy measures the vibration of molecules when they absorb infrared radiation. Covalent bonds vibrate at specific frequencies. When the frequency of the IR radiation matches the natural vibrational frequency of a bond, absorption occurs. This allows for the identification of specific functional groups, as each has a characteristic absorption range.[12][13]

Experimental Protocol: Data Acquisition Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Analysis: Collect a background spectrum (of the empty crystal) first, then collect the sample spectrum. The instrument software automatically provides the transmittance or absorbance spectrum.

Figure 3: Experimental workflow for ATR-IR spectroscopy.

Data Interpretation The IR spectrum will be dominated by absorptions from the hydroxyl, nitro, and aromatic pyridine functional groups.

-

O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3550 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the alcohol.[14]

-

Aromatic C-H Stretch: A medium intensity absorption should appear just above 3000 cm⁻¹, typically around 3010-3100 cm⁻¹.[15]

-

N-O Stretches (Nitro Group): The nitro group gives rise to two very strong and characteristic stretching vibrations:

-

Aromatic C=C and C=N Stretches: Medium to strong absorptions are expected in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

-

C-O Stretch: A strong C-O stretching band for the primary alcohol should be present in the 1000-1320 cm⁻¹ region.[17]

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

|---|---|---|---|

| 3200-3550 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| 3010-3100 | Medium | C-H Stretch | Aromatic |

| 1550-1475 | Strong | N-O Asymmetric Stretch | Nitro (-NO₂) |

| 1400-1600 | Medium-Strong | C=C, C=N Stretches | Pyridine Ring |

| 1360-1290 | Strong | N-O Symmetric Stretch | Nitro (-NO₂) |

| 1000-1320 | Strong | C-O Stretch | Primary Alcohol |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Principle of the Technique Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In Electron Ionization (EI) MS, the sample is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting positively charged ions are separated by a mass analyzer according to their m/z ratio, and their relative abundance is detected. This provides the molecular weight of the compound and structural information from the fragmentation pattern.

Experimental Protocol: Data Acquisition A common method is Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).[18]

-

Injection: Inject a small volume of the solution into the GC, where the compound is vaporized and separated from the solvent.

-

Ionization: The compound enters the MS source, where it is ionized by electron impact (typically at 70 eV).

-

Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Figure 4: Experimental workflow for GC-MS analysis.

Data Interpretation The mass spectrum provides the molecular weight and key structural fragments.

-

Molecular Ion (M⁺): The molecular ion peak should be observed at an m/z corresponding to the molecular weight of the compound, which is 154. Aromatic alcohols typically show a fairly intense molecular ion peak.[19]

-

Key Fragmentation Pathways: The fragmentation is driven by the stability of the resulting ions. Common fragmentation patterns for benzyl-type alcohols include:[20]

-

Loss of -OH (m/z 137): Cleavage of the C-O bond can lead to the loss of a hydroxyl radical, resulting in an [M-17]⁺ ion.

-

Loss of -CH₂OH (m/z 123): Loss of the entire hydroxymethyl group results in a nitropyridinyl cation, [M-31]⁺.

-

Loss of NO₂ (m/z 108): Cleavage of the C-N bond can result in the loss of a nitro radical, giving an [M-46]⁺ ion. This fragment corresponds to the molecular ion of 2-pyridinemethanol.

-

Formation of Pyridyl Cations: Further fragmentation can lead to characteristic aromatic cluster ions.

-

Table 4: Predicted Key Ions in the EI Mass Spectrum

| m/z | Relative Abundance | Proposed Fragment |

|---|---|---|

| 154 | Medium | [M]⁺ (Molecular Ion) |

| 137 | Medium | [M - OH]⁺ |

| 123 | Medium | [M - CH₂OH]⁺ |

| 108 | Strong | [M - NO₂]⁺ |

| 78 | Medium | [C₅H₄N]⁺ (Pyridyl cation) |

Conclusion

The collective application of NMR, IR, and MS provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR spectroscopy precisely map the atomic connectivity and chemical environments of the carbon-hydrogen framework. IR spectroscopy confirms the presence of the critical hydroxyl and nitro functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry verifies the molecular weight and reveals predictable fragmentation patterns that are consistent with the proposed structure. This multi-technique approach ensures the highest level of scientific integrity and is an indispensable protocol for the characterization of synthesized molecules in research and industry.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | 36625-64-6 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. testbook.com [testbook.com]

- 10. Methanol(67-56-1) 13C NMR spectrum [chemicalbook.com]

- 11. CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methanol C13 13-C nmr methyl alcohol spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 13. Chemistry Teaching Labs - IR spectroscopy [chemtl.york.ac.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. IR Absorption Table [webspectra.chem.ucla.edu]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. benchchem.com [benchchem.com]

- 19. Fragmentation of different functional groups | PPTX [slideshare.net]

- 20. brainly.in [brainly.in]

An In-depth Technical Guide to the Synthesis of (3-Nitropyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(3-Nitropyridin-2-yl)methanol is a key building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active compounds. This technical guide provides a comprehensive overview of the primary synthesis pathways for this important intermediate. We will delve into the strategic considerations behind the chosen synthetic routes, offering detailed, step-by-step protocols and elucidating the mechanistic principles that govern these transformations. This document is intended to serve as a practical resource for researchers in drug discovery and development, providing the necessary information to confidently synthesize and utilize this compound in their work.

Introduction: The Significance of this compound in Drug Discovery

The pyridine scaffold is a ubiquitous feature in a vast number of pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The introduction of a nitro group and a hydroxymethyl group at the 2- and 3-positions of the pyridine ring, as seen in this compound, provides a versatile platform for further chemical modification. The nitro group can be reduced to an amine, which can then be functionalized in numerous ways, while the primary alcohol of the hydroxymethyl group is readily oxidized or converted to a leaving group for nucleophilic substitution. This trifunctional nature makes this compound a highly valuable intermediate for the construction of complex molecular architectures with potential therapeutic applications.

This guide will focus on the most practical and efficient synthesis of this compound, proceeding through a two-step sequence from a readily available starting material: the oxidation of 2-methyl-3-nitropyridine followed by the selective reduction of the resulting aldehyde. We will explore the rationale behind the choice of reagents and reaction conditions to ensure high yields and purity of the final product.

The Primary Synthetic Pathway: A Two-Step Approach

The most direct and reliable route to this compound involves a two-step synthetic sequence starting from 2-methyl-3-nitropyridine. This pathway is advantageous due to the commercial availability and relatively low cost of the starting material, as well as the generally high-yielding nature of the individual transformations.

The overall synthetic scheme can be visualized as follows:

Figure 1: The primary two-step synthesis pathway for this compound.

Step 1: Oxidation of 2-Methyl-3-nitropyridine to 3-Nitropyridine-2-carbaldehyde

The initial and most critical step in this synthesis is the selective oxidation of the methyl group of 2-methyl-3-nitropyridine to a carbaldehyde. The choice of oxidant is paramount to the success of this reaction, as it must be potent enough to oxidize the relatively unreactive methyl group while being sufficiently selective to avoid over-oxidation to the carboxylic acid or reaction with the electron-withdrawing nitro group.

2.1.1. Rationale for the Choice of Oxidant: Selenium Dioxide (SeO₂)

Selenium dioxide (SeO₂) is the reagent of choice for this transformation. It is a well-established reagent for the oxidation of allylic and benzylic methyl groups to aldehydes.[1][2] The methyl group at the 2-position of the pyridine ring is considered "benzylic-like" due to its proximity to the aromatic system, making it a suitable substrate for SeO₂ oxidation.

The key advantage of SeO₂ in this context is its chemoselectivity. Studies have shown that while SeO₂ effectively oxidizes methyl groups on electron-deficient heterocyclic rings, it does not typically react with nitro groups under the same conditions.[3] This selectivity is crucial for the successful synthesis of 3-nitropyridine-2-carbaldehyde. Other strong oxidizing agents, such as potassium permanganate or chromic acid, would likely lead to over-oxidation to the carboxylic acid and potential degradation of the starting material.

2.1.2. Mechanistic Insights

The mechanism of SeO₂ oxidation is believed to proceed through an initial ene reaction, followed by a[4][5]-sigmatropic rearrangement.[1] In the case of 2-methyl-3-nitropyridine, the reaction is initiated by the attack of the enol form of the methylpyridine on selenium dioxide. This is followed by a rearrangement and subsequent hydrolysis to yield the aldehyde and elemental selenium.

2.1.3. Detailed Experimental Protocol

The following protocol is a representative procedure for the selenium dioxide oxidation of 2-methyl-3-nitropyridine.

Materials:

-

2-Methyl-3-nitropyridine

-

Selenium dioxide (SeO₂)

-

Dioxane

-

Water

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-methyl-3-nitropyridine (1.0 eq) in dioxane, add selenium dioxide (1.1 eq).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and filter to remove the precipitated elemental selenium.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane and wash with water to remove any remaining inorganic impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 3-nitropyridine-2-carbaldehyde by column chromatography on silica gel.

| Parameter | Value |

| Solvent | Dioxane |

| Temperature | Reflux |

| Reaction Time | 12-24 hours (monitor by TLC) |

| Purification | Column Chromatography |

Table 1: Key parameters for the oxidation of 2-methyl-3-nitropyridine.

Step 2: Selective Reduction of 3-Nitropyridine-2-carbaldehyde to this compound

The second step of the synthesis involves the reduction of the newly formed aldehyde to the corresponding primary alcohol. Similar to the oxidation step, the choice of the reducing agent is critical to ensure chemoselectivity, specifically to avoid the reduction of the nitro group.

2.2.1. Rationale for the Choice of Reducing Agent: Sodium Borohydride (NaBH₄)

Sodium borohydride (NaBH₄) is an ideal reagent for this transformation. It is a mild and selective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols.[6] Crucially, under standard conditions (in protic solvents like methanol or ethanol at or below room temperature), NaBH₄ does not reduce nitro groups.[7][8] This high degree of chemoselectivity makes it the preferred reagent for the synthesis of this compound from 3-nitropyridine-2-carbaldehyde.

More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would indiscriminately reduce both the aldehyde and the nitro group, leading to the formation of the corresponding amino alcohol, which is not the desired product. The use of catalytic hydrogenation could also lead to the reduction of the nitro group.

2.2.2. Mechanistic Insights

The reduction of an aldehyde with sodium borohydride involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. This nucleophilic attack results in the formation of an alkoxide intermediate. In the second step, a protic solvent (such as methanol or ethanol) protonates the alkoxide to yield the final alcohol product.

2.2.3. Detailed Experimental Protocol

The following protocol is a representative procedure for the selective reduction of 3-nitropyridine-2-carbaldehyde.

Materials:

-

3-Nitropyridine-2-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-nitropyridine-2-carbaldehyde (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

If necessary, the product can be further purified by recrystallization or column chromatography.

| Parameter | Value |

| Solvent | Methanol |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 1-3 hours (monitor by TLC) |

| Purification | Recrystallization or Column Chromatography |

Table 2: Key parameters for the reduction of 3-nitropyridine-2-carbaldehyde.

Alternative Synthetic Strategies

While the two-step pathway described above is the most common and practical approach, other synthetic strategies can be considered.

Synthesis from 2-Chloro-3-nitropyridine via Hydrolysis of a Chloromethyl Intermediate

An alternative route could involve the conversion of 2-chloro-3-nitropyridine to 2-(chloromethyl)-3-nitropyridine, followed by hydrolysis to the desired alcohol. However, the direct chloromethylation of 2-chloro-3-nitropyridine can be challenging, and the subsequent hydrolysis may require harsh conditions that could lead to side reactions.

Organometallic Approaches

The use of organometallic reagents offers another potential avenue. For example, the generation of a Grignard or organolithium reagent from 2-halo-3-nitropyridine, followed by a reaction with formaldehyde, could theoretically yield the target molecule. However, the presence of the electron-withdrawing nitro group can complicate the formation and stability of such organometallic intermediates.

Characterization and Validation

The successful synthesis of this compound should be confirmed through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide definitive structural information, confirming the presence of the hydroxymethyl group and the substitution pattern on the pyridine ring.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the hydroxyl group (O-H stretch) and the nitro group (N-O stretches).

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process involving the selenium dioxide oxidation of 2-methyl-3-nitropyridine, followed by the chemoselective reduction of the resulting aldehyde with sodium borohydride. This pathway offers a balance of efficiency, selectivity, and practicality, making it well-suited for both small-scale research and larger-scale production. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently synthesize this valuable building block for their drug discovery and development endeavors.

References

- 1. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN – Oriental Journal of Chemistry [orientjchem.org]

- 8. jsynthchem.com [jsynthchem.com]

(3-Nitropyridin-2-yl)methanol reactivity profile

An In-depth Technical Guide to the Reactivity Profile of (3-Nitropyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Featuring a pyridine ring substituted with both a nitro group and a hydroxymethyl group, its structure offers a unique and versatile platform for chemical modification. The strong electron-withdrawing nature of the nitro group profoundly influences the electronic landscape of the pyridine ring, dictating the reactivity of the entire molecule. This guide provides a comprehensive technical overview of the reactivity profile of this compound, detailing the characteristic transformations of its key functional groups. We will explore the oxidation, esterification, and etherification of the hydroxymethyl group, the reduction and nucleophilic substitution involving the nitro group, and the overall influence of the pyridine scaffold. This document is intended to serve as a practical resource, complete with detailed experimental protocols, comparative data, and mechanistic insights to facilitate its strategic application in complex molecule synthesis.

Molecular Structure and Electronic Properties

This compound, with the chemical formula C₆H₆N₂O₃, possesses a nuanced electronic structure that is fundamental to understanding its reactivity.[1] The molecule consists of three key components: the pyridine ring, the C2-hydroxymethyl (-CH₂OH) group, and the C3-nitro (-NO₂) group.

-

Pyridine Ring: As a heteroaromatic system, the pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom.[2] This nitrogen atom also provides a basic site for protonation or coordination with Lewis acids.[2][3]

-

Nitro Group (-NO₂): The nitro group at the 3-position is a powerful electron-withdrawing group, acting through both inductive (-I) and resonance (-M) effects. This significantly deactivates the pyridine ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic attack, particularly at the positions ortho and para to the nitro group (positions 2, 4, and 6).[4][5]

-

Hydroxymethyl Group (-CH₂OH): This primary alcohol is a versatile functional handle. Its reactivity is modulated by the adjacent electron-deficient pyridine ring, which is further influenced by the nitro substituent.[6]

The interplay of these groups makes this compound a valuable building block, allowing for selective and sequential chemical transformations.

Reactivity of the Hydroxymethyl Group

The primary alcohol functionality of this compound is a key site for synthetic modification, allowing for the introduction of diverse functionalities through oxidation, esterification, and etherification.[6]

Oxidation to Aldehyde and Carboxylic Acid

The hydroxymethyl group can be selectively oxidized to the corresponding aldehyde (3-nitro-2-pyridinecarboxaldehyde) or further to the carboxylic acid (3-nitropicolinic acid). The choice of oxidant and reaction conditions is critical for controlling the outcome.

-

To Aldehyde: Mild oxidizing agents such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) are typically employed for the selective oxidation to the aldehyde, minimizing over-oxidation.

-

To Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) will typically oxidize the primary alcohol directly to the carboxylic acid.[7] Photoelectrocatalytic methods using TiO₂ nanotubes have also been reported for the oxidation of similar pyridyl methanols.[8]

| Transformation | Oxidizing Agent | Typical Conditions | Product | Reference |

| Alcohol to Aldehyde | MnO₂ | Dichloromethane (DCM), Room Temp | 3-Nitro-2-pyridinecarboxaldehyde | General Method |

| Alcohol to Carboxylic Acid | KMnO₄ | Aqueous base, heat | 3-Nitropicolinic Acid | [7] |

Experimental Protocol: Oxidation to 3-Nitropicolinic Acid

-

Dissolve this compound (1.0 eq) in a mixture of t-butanol and water.

-

Add potassium permanganate (KMnO₄, ~2.5 eq) portion-wise while monitoring the temperature.

-

Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding a saturated solution of sodium sulfite.

-

Acidify the mixture with concentrated HCl to a pH of ~3-4.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 3-nitropicolinic acid.

Esterification

The hydroxyl group readily undergoes esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. Standard methods like Fischer esterification (acid-catalyzed reaction with a carboxylic acid) or acylation with an acid chloride in the presence of a base are effective.[9]

Experimental Protocol: Acylation with Benzoyl Chloride

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

-

Add a non-nucleophilic base such as triethylamine (TEA, 1.2 eq) or pyridine.

-

Cool the mixture to 0 °C in an ice bath.

-

Add benzoyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the resulting ester by silica gel chromatography.

Etherification

Formation of ethers can be achieved via the Williamson ether synthesis.[10] This involves deprotonation of the hydroxyl group with a strong base (e.g., NaH) to form the alkoxide, followed by reaction with an alkyl halide.

Reactivity of the Nitro Group

The nitro group is arguably the most influential functional group on the molecule, serving both as a director for nucleophilic attack and as a precursor to the synthetically versatile amino group.

Reduction to an Amino Group

The reduction of the nitro group to an amine is a cornerstone transformation, yielding (3-Aminopyridin-2-yl)methanol, a valuable intermediate for the synthesis of fused heterocycles and other biologically active molecules.[4] A variety of methods are available, with the choice depending on the presence of other sensitive functional groups.[11][12]

| Reducing Agent/System | Key Features | Reference |

| H₂ / Pd/C | High efficiency, clean reaction. May reduce other functional groups (e.g., C=C bonds). | [12] |

| Raney Nickel | Effective alternative to Pd/C, especially where dehalogenation is a concern. | [12] |

| Fe / NH₄Cl or AcOH | Mild, cost-effective, and chemoselective. Tolerates many functional groups. | [12] |

| SnCl₂ / HCl | Classic, mild method for selective nitro reduction. | [12] |

| Sodium Hydrosulfite (Na₂S₂O₄) | Useful in aqueous media for substrates incompatible with hydrogenation or strong acids. | [11] |

Experimental Protocol: Nitro Reduction using Iron

-

In a round-bottom flask, create a suspension of this compound (1.0 eq) and iron powder (~5.0 eq) in a mixture of ethanol and water.

-

Add a catalytic amount of ammonium chloride (NH₄Cl) or acetic acid.

-

Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts.

-

Wash the Celite pad thoroughly with ethanol or methanol.

-

Concentrate the filtrate under reduced pressure.

-

The resulting crude (3-Aminopyridin-2-yl)methanol can be purified by column chromatography or recrystallization.

The reduction proceeds through nitroso and hydroxylamino intermediates, though these are typically not isolated.[13][14]

Role in Nucleophilic Aromatic Substitution (SNAr)

The nitro group at the 3-position strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr).[4][5] While the nitro group itself can be displaced by strong nucleophiles, it more commonly facilitates the displacement of a leaving group at an activated position (C2, C4, or C6). In the case of this compound, there is no leaving group other than the nitro group itself. Research has shown that a non-activated nitro group at the 3-position of a pyridine ring can be displaced by potent nucleophiles like alkoxides or thiolates.[4][15]

Workflow: Nucleophilic Aromatic Substitution

Caption: SNAr mechanism for displacement of the nitro group.

Overall Reactivity Profile and Synthetic Strategy

The distinct reactivity of the hydroxymethyl and nitro groups allows for a high degree of strategic planning in multi-step syntheses. The nitro group can be reduced first to provide a nucleophilic amino group, or the hydroxymethyl group can be modified first while the nitro group serves to modulate the ring's electronics.

Diagram: Key Reactivity Pathways

Caption: Major transformations of this compound.

This differential reactivity is crucial in the synthesis of pharmaceuticals and other advanced materials where the pyridine scaffold is a key pharmacophore.[16][17][18] For example, the amino group generated from nitro reduction can be used for amide bond formation, cyclization reactions, or as a directing group for further functionalization.

Conclusion

This compound is a highly functionalized and synthetically tractable building block. Its reactivity is dominated by the interplay between the electron-withdrawing nitro group and the versatile hydroxymethyl group on an electron-deficient pyridine core. A thorough understanding of its reaction profile—encompassing the oxidation and derivatization of the alcohol, and the reduction or displacement of the nitro group—empowers chemists to strategically design synthetic routes to complex, high-value molecules. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to leverage the unique chemical properties of this compound in drug discovery and materials science.

References

- 1. This compound | 36625-64-6 [chemicalbook.com]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Buy (5-Nitropyridin-2-yl)methanol (EVT-357958) | 36625-57-7 [evitachem.com]

- 8. Photoelectrocatalytic oxidation of 3-pyridinemethanol to 3-pyridinemethanal and vitamin B3 by TiO2 nanotubes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 10. Ether synthesis by etherification (alkylation) [organic-chemistry.org]

- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 13. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]

- 15. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

(3-Nitropyridin-2-yl)methanol stability and degradation

An In-depth Technical Guide to the Stability and Degradation of (3-Nitropyridin-2-yl)methanol

Abstract

This compound is a key heterocyclic building block utilized in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] Its chemical stability is a critical parameter that dictates its storage, handling, and reaction conditions, as well as the impurity profile of final products. This guide provides a comprehensive technical overview of the stability and degradation of this compound. We will explore its intrinsic chemical properties, predictable degradation pathways under various stress conditions, and present robust experimental protocols for conducting forced degradation studies. This document is intended for researchers, scientists, and drug development professionals to facilitate the development of stable formulations and robust synthetic processes.

Introduction: The Chemical Profile of this compound

This compound is a pyridine derivative characterized by a nitro group at the 3-position and a hydroxymethyl group at the 2-position. The pyridine ring is generally stable, but the electron-withdrawing nature of the nitro group and the reactivity of the hydroxymethyl group introduce specific vulnerabilities.[2] Understanding these is paramount for its effective use. While stable under recommended storage conditions (cool, dry, and dark), the molecule is susceptible to degradation when exposed to harsh environmental factors such as acid, base, oxidants, light, and heat.[3]

Key Compound Identifiers:

-

IUPAC Name: this compound

-

CAS Number: 52378-62-8 (Note: This CAS number is for the isomer; specific CAS numbers may exist for related structures)

-

Molecular Formula: C₆H₆N₂O₃

-

Molecular Weight: 154.12 g/mol [3]

Foundational Principles: Forced Degradation in Pharmaceutical Development

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development, mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[4] These studies deliberately subject a drug substance to conditions exceeding those of accelerated stability testing to identify likely degradation products and establish degradation pathways.[5] The insights gained are crucial for developing stability-indicating analytical methods, understanding the molecule's intrinsic stability, and informing decisions on formulation, packaging, and storage.[4][6]

Predicted Degradation Pathways of this compound

The structure of this compound suggests several potential degradation pathways. The primary sites of reactivity are the hydroxymethyl group and the nitro group, influenced by the electronic properties of the nitropyridine core.

Oxidative Degradation

The hydroxymethyl group (-CH₂OH) is the most probable site for oxidation. This is a common degradation pathway for similar pyridinemethanol compounds.[7]

-

Mechanism: Exposure to oxidizing agents, such as hydrogen peroxide (H₂O₂), can initiate a two-step oxidation. The primary alcohol is first oxidized to an aldehyde, (3-nitro-2-pyridinecarboxaldehyde). With continued exposure, this aldehyde can be further oxidized to the corresponding carboxylic acid, (3-nitropyridine-2-carboxylic acid).

-

Significance: The formation of these impurities can significantly alter the pharmacological and toxicological profile of a product. Therefore, avoiding oxidizing conditions during synthesis and storage is critical.

Hydrolytic Degradation (Acid and Base)

Pyridine-containing compounds can exhibit pH-dependent stability.[7]

-

Acidic Conditions: Under strong acidic conditions, the pyridine nitrogen can be protonated. While the pyridine ring itself is relatively stable, extreme pH and elevated temperatures can potentially catalyze reactions involving the functional groups, though specific data on this molecule is limited.

-

Basic Conditions: Strong basic conditions are more likely to affect the molecule. The hydroxymethyl group's proton can be abstracted, although this typically does not lead to degradation on its own. More significantly, strong bases can potentially interact with the nitro-activated pyridine ring, though this is less common than other pathways. For pyridine derivatives, maintaining a neutral pH is generally recommended to minimize potential degradation.[7]

Photodegradation

Pyridine and its derivatives are known to be sensitive to light, particularly UV radiation.[7]

-

Mechanism: The energy from light exposure can promote photochemical reactions. The nitroaromatic system can absorb UV light, leading to the formation of reactive excited states. This can result in complex degradation pathways, potentially leading to the formation of pyridine derivatives from oxidation or other rearrangements.[8]

-

Regulatory Context: Photostability testing is a mandatory part of stability programs under ICH guideline Q1B, which ensures that drug products are protected from light to maintain their quality, safety, and efficacy.[9][10]

Thermal Degradation

Exposure to high temperatures can provide the energy needed to overcome activation barriers for various decomposition reactions.[5]

-

Mechanism: The specific pathway for thermal degradation can be complex, involving pyrolysis, isomerization, or polymerization.[5] For nitrogen-rich heterocyclic compounds, thermal decomposition can lead to the breakdown of the ring structure and loss of functional groups.[11]

-

Practical Implications: The potential for thermal degradation underscores the need for controlled temperature during storage and manufacturing processes.

Reductive Transformation

While not a degradation pathway in the traditional sense of impurity formation, the reduction of the nitro group is a key chemical transformation for this molecule.

-

Mechanism: The nitro group (-NO₂) can be readily reduced to an amino group (-NH₂) using various reducing agents, such as hydrogen gas with a palladium catalyst.[12] This reaction yields (3-aminopyridin-2-yl)methanol, a different chemical entity with distinct properties.[13]

-

Relevance: This reactivity is crucial in synthetic chemistry but also highlights a potential instability in the presence of reducing agents.

Caption: Predicted primary degradation and transformation pathways.

Experimental Design: A Guide to Forced Degradation Studies

A systematic approach to forced degradation is essential for comprehensively evaluating the stability of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that secondary degradation products are not formed in significant amounts.[6]

General Workflow

The following diagram outlines a typical workflow for a forced degradation study, from sample preparation to data analysis.

Caption: Workflow for a forced degradation study.

Detailed Protocols for Stress Conditions

Objective: To induce and identify degradation products under specific stress conditions.

Materials:

-

This compound

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3% solution

Protocol 1: Stock Solution Preparation

-

Accurately weigh and dissolve this compound in methanol or a suitable methanol/water mixture to prepare a stock solution of 1 mg/mL.

Protocol 2: Application of Stress

-

Acid Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

-

Incubate the solution in a water bath at 60°C for 24 hours.

-

After incubation, cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH.

-

-

Base Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

-

Keep the solution at room temperature for 24 hours.

-

After the specified time, neutralize the solution with an equivalent amount of 0.1 M HCl.

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

-

Store the solution at room temperature, protected from light, for 24 hours.

-

-

Thermal Degradation (Solution):

-

Heat the stock solution in a sealed vial at 70°C for 48 hours.

-

A control sample should be stored at the recommended storage temperature.

-

-

Thermal Degradation (Solid State):

-

Place a thin layer of solid this compound in a petri dish.

-

Expose it to a dry heat of 70°C for 48 hours.

-

-

Photostability:

-

Expose the stock solution and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][14]

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Protocol 3: Sample Analysis

-

For each stress condition, dilute the sample to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

-

Analyze all samples, including a non-degraded control, using a validated stability-indicating HPLC method.

Recommended Analytical Method: Stability-Indicating HPLC

A robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for separating the parent compound from its potential degradation products.

-

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1% formic acid in water). The gradient should be optimized to ensure baseline separation of all peaks.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength that provides a good response for both the parent compound and potential degradants (e.g., 260 nm).

-

Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.[4]

Data Summary and Interpretation

The results from the forced degradation studies can be summarized to provide a clear stability profile of the molecule.

Table 1: Summary of Predicted Degradation under Forced Conditions

| Stress Condition | Predicted Degradation Products | Potential Observations |

| Oxidative (H₂O₂) | (3-nitro-2-pyridinecarboxaldehyde), (3-nitropyridine-2-carboxylic acid) | Appearance of new, more polar peaks in the HPLC chromatogram. |

| Acid Hydrolysis (HCl) | Likely stable, minor degradation possible at high temp. | Minimal change in HPLC profile compared to control. |

| Base Hydrolysis (NaOH) | Potential for minor degradation. | Possible formation of minor impurity peaks. |

| Thermal (Heat) | Complex mixture of degradants. | Decrease in parent peak area with multiple smaller peaks appearing. |

| Photolytic (Light) | Complex mixture of degradants, potential for oxidation products.[8] | Color change in solution/solid; complex chromatogram. |

Interpretation:

-

The appearance of new peaks in the HPLC chromatogram is a definitive sign of degradation.[7]

-

A change in the color of the solid material or its solution (e.g., to yellow or brown) can also indicate degradation.[7]

-

Mass balance should be assessed to ensure that all degradation products are being detected. A significant loss in the total peak area may suggest the formation of non-UV active or volatile degradants.

Conclusion and Recommendations

This compound is a moderately stable compound that is susceptible to degradation under specific stress conditions, primarily oxidation and photolysis. The hydroxymethyl group is the most reactive site, leading to the formation of aldehyde and carboxylic acid impurities under oxidative stress. The nitro-substituted pyridine core makes the molecule sensitive to light.

Recommendations for Handling and Storage:

-

Storage: Store in well-sealed, light-resistant containers in a cool, dry place.

-

Handling: Avoid exposure to strong oxidizing agents, prolonged exposure to light, and high temperatures.

-

Formulation: For liquid formulations, maintain a near-neutral pH and consider the use of antioxidants and light-protective packaging.

This guide provides a foundational understanding of the stability and degradation of this compound. Researchers and developers should use this information to design robust processes and formulations that ensure the quality and safety of their final products.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. aksci.com [aksci.com]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. biomedres.us [biomedres.us]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. bfarm.de [bfarm.de]

- 10. ema.europa.eu [ema.europa.eu]

- 11. mdpi.com [mdpi.com]

- 12. Buy (5-Nitropyridin-2-yl)methanol (EVT-357958) | 36625-57-7 [evitachem.com]

- 13. (3-Aminopyridin-2-yl)methanol | C6H8N2O | CID 15645802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. caronscientific.com [caronscientific.com]

An In-depth Technical Guide to (3-Nitropyridin-2-yl)methanol: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (3-nitropyridin-2-yl)methanol, a key heterocyclic building block in modern organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis methodologies, and its emerging significance as a versatile intermediate in the creation of complex molecules for pharmaceutical and agrochemical applications.

Introduction to this compound

This compound, with the Chemical Abstracts Service (CAS) registry number 36625-64-6 , is a substituted pyridine derivative characterized by a nitrated pyridine ring with a hydroxymethyl group at the 2-position.[1] The presence of both a nitro group, a strong electron-withdrawing group, and a reactive hydroxymethyl group makes it a valuable synthon for introducing the 3-nitropyridin-2-yl moiety into larger molecules. Its structural features allow for a variety of chemical transformations, rendering it a useful starting material in multi-step synthetic pathways.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 36625-64-6 | [1] |

| Molecular Formula | C₆H₆N₂O₃ | PubChem |

| Molecular Weight | 154.12 g/mol | PubChem |

| Appearance | Solid | |

| Storage Temperature | 2-8°C, Sealed in dry conditions |

Note: Physical properties such as melting point and boiling point are not consistently reported across public sources and should be determined empirically.

Historical Context and Emergence as a Building Block

While a singular, seminal "discovery" paper for this compound is not prominent in the scientific literature, its emergence is intrinsically linked to the broader development and utility of nitropyridine chemistry. The synthesis and application of nitropyridine derivatives gained significant traction as chemists sought to create novel heterocyclic compounds with specific electronic and steric properties for use in medicinal chemistry and materials science.

The availability of this compound from various chemical suppliers indicates its establishment as a readily accessible building block. Its presence in the patent literature, often as an intermediate in the synthesis of more complex, biologically active molecules, underscores its practical importance in applied chemical research. For instance, patent WO2010089773A2 describes the preparation of various nitropyridine derivatives, highlighting the industrial relevance of this class of compounds.[2]

Synthesis of this compound and Derivatives

The synthesis of this compound and related structures can be approached through several strategic pathways, primarily involving the introduction of the nitro group onto a pre-functionalized pyridine ring or the modification of substituents on a pre-nitrated pyridine.

General Synthetic Strategies for Nitropyridines

The nitration of pyridine rings is a fundamental process in the synthesis of compounds like this compound. Direct nitration of pyridine itself is often challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic aromatic substitution. However, the presence of activating groups can facilitate this reaction. A general method for the preparation of nitropyridines involves the use of nitric acid.[3]

A common precursor for the synthesis of 2-substituted-3-nitropyridines is 2-chloro-3-nitropyridine. The chloro group can be displaced by various nucleophiles, or the molecule can undergo further functionalization. For example, 2-methyl-3-nitropyridines have been synthesized from 2-chloro-3-nitropyridines via reaction with diethyl malonate followed by hydrolysis and decarboxylation.[4] This highlights a potential pathway where a related precursor could be manipulated to yield the desired hydroxymethyl group.

Conceptual Synthetic Workflow

A plausible and efficient laboratory-scale synthesis of this compound would likely start from a readily available substituted pyridine. The following diagram illustrates a conceptual synthetic workflow.

Caption: Conceptual synthetic pathways to this compound.

Detailed Experimental Protocol: Reduction of Methyl 3-Nitropicolinate

This protocol is based on general procedures for the reduction of esters to alcohols, a common transformation in organic synthesis.[5]

Objective: To synthesize this compound by the reduction of methyl 3-nitropicolinate.

Materials:

-

Methyl 3-nitropicolinate

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-